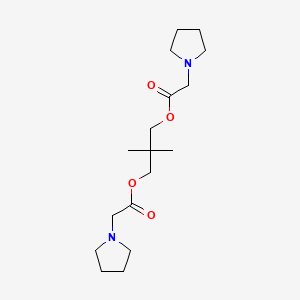![molecular formula C25H18BrN3O2 B11642087 2-[(Z)-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11642087.png)
2-[(Z)-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Z)-(5-溴-1-甲基-2-氧代-1,2-二氢-3H-吲哚-3-亚基)甲基]-3-(3-甲基苯基)喹唑啉-4(3H)-酮是一种复杂的有机化合物 ,属于喹唑啉酮衍生物 类。该化合物以其独特的结构为特征,包括喹唑啉酮核心 、吲哚部分 和溴取代基 。
准备方法
合成路线和反应条件
2-[(Z)-(5-溴-1-甲基-2-氧代-1,2-二氢-3H-吲哚-3-亚基)甲基]-3-(3-甲基苯基)喹唑啉-4(3H)-酮的合成通常涉及多步有机反应。一种常见的合成路线包括以下步骤:
吲哚部分的形成: 吲哚部分可以通过费歇尔吲哚合成来合成,该方法涉及在酸性条件下将苯肼与醛或酮反应。
溴化: 然后使用溴或N-溴代丁二酰亚胺 (NBS) 溴化吲哚衍生物,在所需位置引入溴取代基。
喹唑啉酮核心形成: 通过使邻氨基苯甲酸与适当的醛或酮反应,然后在酸性或碱性条件下环化来合成喹唑啉酮核心。
偶联反应: 最后一步涉及使用合适的偶联试剂(例如钯催化的交叉偶联反应)将溴化的吲哚衍生物与喹唑啉酮核心偶联。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线以实现更高的产率和纯度。这可能包括使用连续流动反应器、先进的纯化技术和可扩展的反应条件。
化学反应分析
反应类型
2-[(Z)-(5-溴-1-甲基-2-氧代-1,2-二氢-3H-吲哚-3-亚基)甲基]-3-(3-甲基苯基)喹唑啉-4(3H)-酮可以发生多种化学反应,包括:
氧化: 该化合物可以使用氧化剂(例如高锰酸钾或过氧化氢)氧化。
还原: 可以使用还原剂(例如硼氢化钠或氢化铝锂)进行还原反应。
取代: 溴取代基可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 甲醇或乙醇中的硼氢化钠。
取代: 存在碱(如氢氧化钠)的胺或硫醇等亲核试剂。
形成的主要产物
氧化: 形成具有氧化官能团的喹唑啉酮衍生物。
还原: 形成还原的吲哚和喹唑啉酮衍生物。
取代: 形成具有各种官能团的取代的喹唑啉酮衍生物。
科学研究应用
2-[(Z)-(5-溴-1-甲基-2-氧代-1,2-二氢-3H-吲哚-3-亚基)甲基]-3-(3-甲基苯基)喹唑啉-4(3H)-酮具有多种科学研究应用,包括:
药物化学: 作为开发针对特定生物通路的新药的先导化合物具有潜在用途。
药理学: 研究其对各种生物靶标(包括酶和受体)的影响。
生物学研究: 用作探针研究细胞过程和信号通路。
工业应用: 在开发具有特定性能的新材料方面具有潜在用途。
作用机制
2-[(Z)-(5-溴-1-甲基-2-氧代-1,2-二氢-3H-吲哚-3-亚基)甲基]-3-(3-甲基苯基)喹唑啉-4(3H)-酮的作用机制涉及其与特定分子靶标(例如酶或受体)的相互作用。该化合物可能通过与这些靶标结合并调节其活性来发挥作用,从而导致细胞过程和信号通路的改变。
相似化合物的比较
类似化合物
喹唑啉酮衍生物: 具有类似喹唑啉酮核心结构的化合物。
吲哚衍生物: 具有类似吲哚部分的化合物。
溴代化合物: 在类似位置具有溴取代基的化合物。
独特性
2-[(Z)-(5-溴-1-甲基-2-氧代-1,2-二氢-3H-吲哚-3-亚基)甲基]-3-(3-甲基苯基)喹唑啉-4(3H)-酮由于其喹唑啉酮核心、吲哚部分和溴取代基的特定组合而具有独特性。这种独特的结构可能赋予其特定生物活性,并使其区别于其他类似化合物。
属性
分子式 |
C25H18BrN3O2 |
|---|---|
分子量 |
472.3 g/mol |
IUPAC 名称 |
2-[(Z)-(5-bromo-1-methyl-2-oxoindol-3-ylidene)methyl]-3-(3-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C25H18BrN3O2/c1-15-6-5-7-17(12-15)29-23(27-21-9-4-3-8-18(21)25(29)31)14-20-19-13-16(26)10-11-22(19)28(2)24(20)30/h3-14H,1-2H3/b20-14- |
InChI 键 |
ZMQNPNGUZVDITE-ZHZULCJRSA-N |
手性 SMILES |
CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C\4/C5=C(C=CC(=C5)Br)N(C4=O)C |
规范 SMILES |
CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C=C4C5=C(C=CC(=C5)Br)N(C4=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-1-acetyl-5-{[6-methoxy-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-sulfanyl-1,5-dihydro-4H-imidazol-4-one](/img/structure/B11642005.png)
![3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)-N'-[(1Z)-1-(3-nitrophenyl)ethylidene]propanehydrazide](/img/structure/B11642009.png)
![2-Amino-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11642010.png)
![(5Z)-5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11642021.png)
![2-Chloro-5-{5-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11642036.png)
![2,5-Pyrrolidinedione, 3-[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11642042.png)
![(5Z)-5-[2-(benzyloxy)-5-bromobenzylidene]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11642047.png)
![5-[4-(5-amino-2H-1,2,4-triazol-3-yl)butyl]-1H-1,2,4-triazol-3-amine](/img/structure/B11642062.png)
![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11642068.png)

![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-fluorobenzamide](/img/structure/B11642074.png)
![(5Z)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11642077.png)
![N-(2,6-Dimethylphenyl)-2-[N-(2-phenylethyl)4-methoxybenzenesulfonamido]acetamide](/img/structure/B11642080.png)
![N-benzyl-4-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B11642083.png)
